molecular formula C13H12N4OS B183849 6-(2-phenoxyethylsulfanyl)-7H-purine CAS No. 5454-52-4

6-(2-phenoxyethylsulfanyl)-7H-purine

Cat. No.: B183849
CAS No.: 5454-52-4
M. Wt: 272.33 g/mol
InChI Key: LISMPHSRTXYGFG-UHFFFAOYSA-N
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Description

6-(2-phenoxyethylsulfanyl)-7H-purine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(2-phenoxyethylsulfanyl)-7H-purine, a purine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a phenoxyethylsulfanyl group attached to the purine backbone. This structural feature is essential for its biological activity and pharmacological properties.

Molecular Formula: C12H14N4OS
Molecular Weight: 262.33 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in nucleotide metabolism, which could affect cellular proliferation and inflammatory responses.
  • Receptor Modulation: It may act on purinergic receptors, influencing signaling pathways that regulate cell growth and immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Cytokine Levels Post-Treatment

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control150200
10 µM Compound80100
25 µM Compound5070

This reduction suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In an assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. This highlights its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life of approximately 4 hours in vivo. Further research is needed to elucidate its metabolism and excretion pathways.

Properties

CAS No.

5454-52-4

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-(2-phenoxyethylsulfanyl)-7H-purine

InChI

InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17)

InChI Key

LISMPHSRTXYGFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3

Key on ui other cas no.

5454-52-4

Origin of Product

United States

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